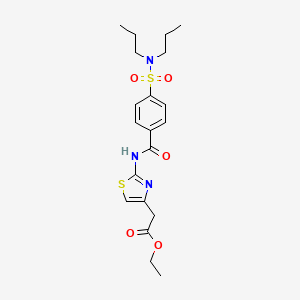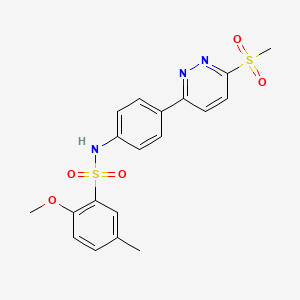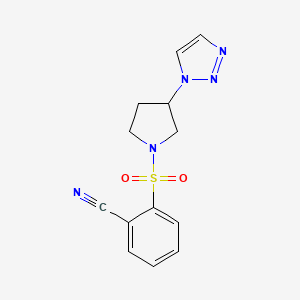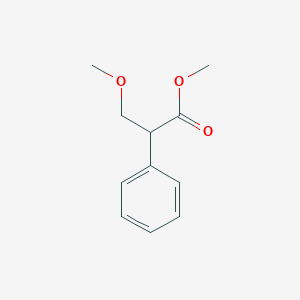![molecular formula C23H35ClN4O3S2 B2421539 4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1329923-63-8](/img/structure/B2421539.png)
4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H35ClN4O3S2 and its molecular weight is 515.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study by Patel and Patel (2015) in "Advances in Applied Science Research" details the synthesis of heterocyclic compounds related to 4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride, focusing on antibacterial and antifungal activities (Patel & Patel, 2015).
Anticonvulsant Properties
- Research in the "Pharmaceutical Chemistry Journal" by Paronikyan et al. (2002) explores derivatives of pyridine, such as 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, for their anticonvulsant properties (Paronikyan et al., 2002).
Mitochondrial Reductive Function
- A 2022 study in "Heterocyclic Communications" by Bellili et al. investigates compounds structurally related to this compound for their impact on mitochondrial reductive function in cell lines (Bellili et al., 2022).
Antiproliferative Activity and Mechanism of Action
- In a 2019 study published in "Bioorganic Chemistry" by Raffa et al., related benzamides were synthesized to evaluate their antiproliferative activity and mechanism of action against human lung carcinoma (Raffa et al., 2019).
One-Pot Synthesis and Computational Elucidation
- Guleli et al. (2019) in "Research on Chemical Intermediates" describe an efficient method for synthesizing derivatives with structures similar to this compound, along with computational analysis (Guleli et al., 2019).
Factor Xa Inhibition
- A study by Haginoya et al. (2004) in "Bioorganic & Medicinal Chemistry Letters" examines similar compounds for their in vitro inhibitory activities against factor Xa, a crucial enzyme in the coagulation pathway (Haginoya et al., 2004).
Structural Characterization and Analgesic Action
- Karczmarzyk and Malinka (2008) in the "Journal of Molecular Structure" focused on the structural characterization of isothiazolopyridines and their potential as analgesics (Karczmarzyk & Malinka, 2008).
In Vitro Screening and Molecular Docking
- Flefel et al. (2018) conducted a study on molecules, including novel pyridine derivatives, for their antimicrobial and antioxidant activities, as well as in silico molecular docking screenings (Flefel et al., 2018).
Synthesis of Isothiazolopyridines
- Youssef et al. (2012) in "Molecules" discuss the synthesis of isothiazolopyridines, demonstrating the importance of these compounds in medicinal chemistry (Youssef et al., 2012).
Propriétés
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3S2.ClH/c1-6-26-12-11-20-21(15-26)31-23(24-20)25-22(28)18-7-9-19(10-8-18)32(29,30)27(13-16(2)3)14-17(4)5;/h7-10,16-17H,6,11-15H2,1-5H3,(H,24,25,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFHTDDTDQFSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2421456.png)
![N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2421458.png)
![N-(3,4-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2421459.png)

![N'-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2421462.png)
![3-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2421464.png)
![2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2421466.png)
![2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2421471.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2421475.png)
-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-nitrophenyl)carbamate](/img/structure/B2421476.png)

